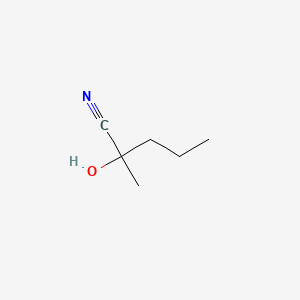![molecular formula C8H10O3 B2602618 1,8-Dioxaspiro[4.5]dec-2-en-4-one CAS No. 2138297-68-2](/img/structure/B2602618.png)
1,8-Dioxaspiro[4.5]dec-2-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,8-Dioxaspiro[4.5]dec-2-en-4-one” is an organic compound . It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .
Synthesis Analysis
Single enantiomers and diastereoisomers of 2- and 3-alkyl-3-phenylsulfanyl-1,8-dioxa- and 1-oxa-8-thiaspiro [4.5]decanes can be prepared in good yield by acid-catalysed phenylsulfanyl (PhS-) migration . Either the syn- or anti-stereochemistry can be controlled by aldol reactions or by reduction of hydroxy-ketones .Molecular Structure Analysis
The molecular formula of “this compound” is C8H10O3 . Its molecular weight is 154.17 . The InChI code is 1S/C8H10O3/c9-7-1-4-11-8(7)2-5-10-6-3-8/h1,4H,2-3,5-6H2 .Chemical Reactions Analysis
This compound undergoes a spontaneous hydrolysis reaction in neutral solution to give benzoquinones and 2-hydroxy-carboxylic acids .Physical and Chemical Properties Analysis
The physical state of “this compound” is a powder . It appears beige and is odorless . The melting point range is 74 - 76 °C / 165.2 - 168.8 °F . The boiling point and flash point are not available .Applications De Recherche Scientifique
Synthetic Intermediate in Organic Chemicals
1,8-Dioxaspiro[4.5]dec-2-en-4-one, and its variants, are extensively used as bifunctional synthetic intermediates in the synthesis of organic chemicals. These include pharmaceutical intermediates, liquid crystals, and insecticides. A notable synthesis approach involves using 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane as a raw material, undergoing selective deketalization in acidic solution. This process has been optimized for higher yield and reduced reaction time, demonstrating its efficiency and potential for various industrial applications (Zhang Feng-bao, 2006).
Synthesis of Diverse Derivatives
The compound is pivotal in the synthesis of diverse derivatives, like 1,8-dioxa-3-azaspiro[4.5]dec-2-ene derivatives, using a tandem Prins strategy. This method is lauded for its efficiency, yielding products in good quantities with a diverse substitution pattern. This versatility marks its importance in the realm of chemical synthesis (L. M. Reddy et al., 2018).
Spiroketal Research in Insects
In entomology, studies have focused on spiroketals, including variants of this compound, which play a crucial role in insect secretions and pheromones. These compounds are found in various systems in insects, contributing to our understanding of insect behavior and potential applications in pest control (W. Francke & W. Kitching, 2001).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1,8-dioxaspiro[4.5]dec-2-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7-1-4-11-8(7)2-5-10-6-3-8/h1,4H,2-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODMPRWAYVURKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)C=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2602535.png)










![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2602552.png)


